

glaziovine pharmacokinetic profile comparison

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Compound Focus: Glaziovine

CAS No.: 6808-72-6

Cat. No.: S560808

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Glaziovine Pharmacokinetic Data Summary

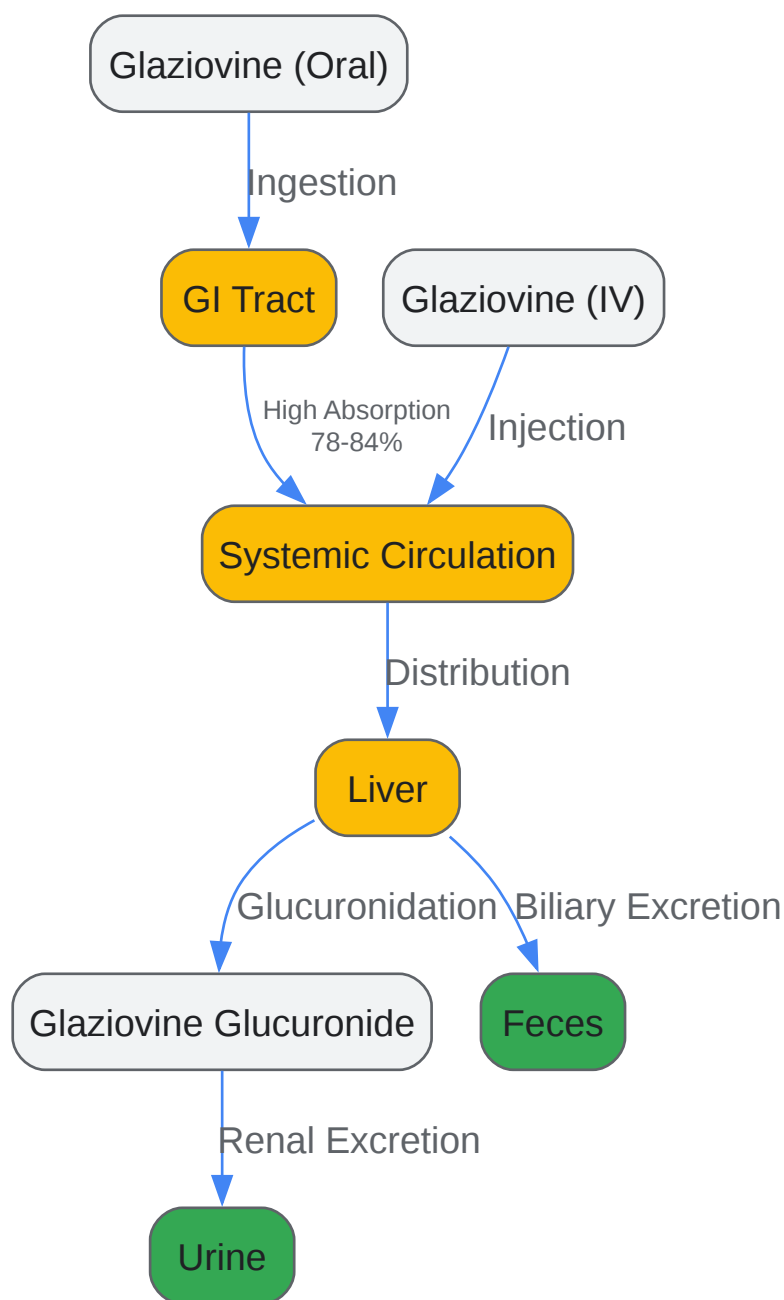
| Parameter | Human Data [1] | Dog Data [2] |
|------------------------------------------|--------------------------------------------------------------|---------------------------------------------|
| Administration Routes | Oral, Intravenous (IV) | Oral, Intravenous (IV) |
| Enteral Absorption / Bioavailability | 78% - 84% | 80% - 98% |
| Time to Peak Plasma Concentration (Tmax) | 2 hours (oral) | 1 hour (oral) |
| Cumulative Urinary Excretion (24h) | 38% (oral), 50% (IV) | 39% (oral), 49% (IV) |
| Fecal Excretion | Information not available in search results | Excreted via bile into intestine |
| Key Metabolite | Glaziovine glucuronide (sole metabolite identified in urine) | Information not available in search results |

Experimental Protocols for Key Data

The foundational data in the table above were generated using the following methodologies:

- **Radiolabeled Compound Studies:** The core quantitative data on absorption, excretion, and bioavailability from the 1970s were obtained using carbon-14 (¹⁴C) radiolabeled **glaziovine (Glaziovine-14C)**. This technique allows for precise tracking of the drug and its metabolites in the body [1] [2].
- **Bioavailability Calculation:** The high oral bioavailability was determined using two methods [1] [2]:
 - **Comparison of Urinary Excretion:** $\text{Bioavailability} = (\text{Cumulative urinary excretion after oral dose} / \text{Cumulative urinary excretion after IV dose}) * 100$.
 - **Area Under the Curve (AUC) Method:** $\text{Bioavailability} = (\text{AUC}_{\text{oral}} / \text{AUC}_{\text{IV}}) * 100$, where AUC represents the total drug exposure in plasma over time.
- **Metabolite Identification:** Analysis of urine samples, likely using techniques such as chromatography, identified **glaziovine glucuronide** as the sole metabolite, indicating that glucuronidation is the primary metabolic pathway in humans [1].

The following diagram illustrates the key metabolic pathway and excretion routes of **glaziovine** in humans, based on the experimental findings:



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Glaziovine Metabolism and Excretion Pathway

Important Considerations for Researchers

- **Dated Information:** The most detailed human pharmacokinetic studies were published in **1978** [1]. Drug research methodologies and reporting standards have advanced significantly since then.

- **Limited Comparative Data:** The available data does not provide a direct, controlled pharmacokinetic comparison between **glaziovine** and modern anxiolytic drugs or other proaporphine alkaloids.
- **Modern Research Context:** A 2021 study on machine learning for predicting oral bioavailability listed **glaziovine** as a challenging case where their model underpredicted its bioavailability, noting it is a predicted substrate for CYP3A4 and MDR-1 (P-glycoprotein) [3]. This suggests that modern research is revisiting its profile with updated tools.

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References

1. Preliminary data on the pharmacokinetics of glaziovine in ... [pubmed.ncbi.nlm.nih.gov]
2. Absorption, fate and excretion of glaziovine-14C in the dog [pubmed.ncbi.nlm.nih.gov]
3. Advances in Predictions of Oral Bioavailability ... [mdpi.com]

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